molecular formula C9H12ClNO2 B2649352 Methyl 3-amino-5-methylbenzoate hydrochloride CAS No. 2126177-20-4

Methyl 3-amino-5-methylbenzoate hydrochloride

Cat. No.: B2649352
CAS No.: 2126177-20-4
M. Wt: 201.65
InChI Key: NYNIQTMQAVXHHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methylbenzoate hydrochloride (CAS 2126177-20-4) is a benzoic acid derivative with a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 . This compound serves as a versatile chemical intermediate and building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research . The structure, featuring both an aromatic amine and a methyl ester functional group, allows for further selective chemical modifications. Compounds with similar meta-amino benzoate scaffolds are known to facilitate the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions, making them valuable in the design of peptide-based frameworks and functional materials . As a key synthetic precursor, it can be used in the construction of diverse bioactive heterocycles. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-amino-5-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-7(9(11)12-2)5-8(10)4-6;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNIQTMQAVXHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-methylbenzoate hydrochloride typically involves the esterification of 3-amino-5-methylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-5-methylbenzoate hydrochloride has several notable applications in scientific research:

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics make it suitable for modifications that can lead to new drug candidates with enhanced efficacy and safety profiles.

Medicinal Chemistry

Researchers utilize this compound as a building block for designing novel therapeutic compounds. Its ability to interact with biological targets allows for the exploration of new mechanisms of action in drug design.

Chemical Biology

This compound is employed in enzyme inhibition studies and protein-ligand interaction analyses. Its amino group facilitates binding to specific enzymes, providing insights into biochemical pathways and potential therapeutic targets.

Industrial Chemistry

In industrial settings, this compound is used in the development of new materials and chemical processes, owing to its unique reactivity profile.

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process of this compound, demonstrating that using continuous flow reactors significantly improved yield and purity compared to traditional batch methods. The optimized process reduced reaction time from hours to minutes while maintaining high efficiency.

Research investigating the biological activity of this compound revealed its potential as an enzyme inhibitor. In vitro assays showed that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in developing anti-diabetic drugs.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification and transesterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally similar compounds, their substituents, and distinguishing characteristics:

Compound Name CAS Number Substituents/Modifications Similarity Score Key Properties/Applications
Methyl 3-amino-5-methylbenzoate HCl 18595-15-8 3-NH₂, 5-CH₃, ester, HCl salt 1.00 (Reference) High-yield synthesis; heterocycle precursor
3-Amino-5-hydroxybenzoic acid HCl 217314-47-1 3-NH₂, 5-OH, carboxylic acid, HCl salt 0.91 Increased polarity; potential biological activity
Methyl 3-amino-5-methoxybenzoate 35589-28-7 3-NH₂, 5-OCH₃, ester 0.89 Enhanced lipophilicity; methoxy stability
Sodium 5-amino-2-hydroxybenzoate 2374-03-0 5-NH₂, 2-OH, sodium salt 0.89 Water-soluble; anti-inflammatory uses
Methyl 5-amino-2-morpholinobenzoate 4031-84-9 5-NH₂, 2-morpholino, ester N/A Heterocyclic amine; altered pharmacokinetics
Methyl 5-(aminomethyl)-2-Cl-benzoate HCl 549531-01-3 5-CH₂NH₂, 2-Cl, ester, HCl salt 0.94 Chlorine enhances reactivity; antitumor potential

Impact of Substituents on Physicochemical Properties

  • Hydroxy vs. Conversely, the methoxy group in Methyl 3-amino-5-methoxybenzoate enhances lipophilicity and metabolic stability .
  • Chlorine Substitution: The introduction of a chlorine atom in Methyl 5-(aminomethyl)-2-Cl-benzoate HCl (similarity 0.94) increases electrophilicity, enabling cross-linking reactions with biomolecules. This modification is critical in antitumor agents like ACNU, where chloroethyl groups mediate DNA alkylation .
  • Heterocyclic Moieties: The morpholino group in Methyl 5-amino-2-morpholinobenzoate introduces a basic nitrogen, altering electronic distribution and enabling interactions with biological targets (e.g., enzymes or receptors) .

Pharmacological and Toxicological Considerations

  • ACNU's rapid CSF elimination (t₁/₂ = 18 min) and DNA cross-linking activity underscore the importance of balancing lipophilicity (log P = 0.92) and reactivity for CNS drug design .
  • Toxicity Profiles: Intrathecal administration of ACNU at ≥3.0 mg/kg caused neurotoxicity in rats, including demyelination and neuronal loss .

Biological Activity

Methyl 3-amino-5-methylbenzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a benzoate structure with specific functional groups that contribute to its biological activity:

  • Amino Group : Potentially involved in enzyme interactions and receptor binding.
  • Methyl Substituents : May affect the compound's reactivity and stability.

The molecular formula is C10H12ClNC_10H_{12}ClN with a molecular weight of approximately 197.66 g/mol.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
  • Interaction with Cellular Receptors : It may modulate signaling pathways crucial for cellular responses, influencing various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also inhibit bacterial growth, particularly against gram-positive bacteria.

Antifungal Activity

Studies have shown that derivatives of methyl benzoates possess antifungal properties. This compound may enhance the efficacy of certain antifungal agents when used in combination therapies. Its mechanism of action likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their function.
  • Interaction with Cellular Receptors : Modulating signaling pathways that are crucial for cellular responses.

Case Study 1: Interaction with Antifungal Agents

A study explored the interaction of this compound with established antifungal agents. Results indicated a synergistic effect, enhancing overall antifungal activity against resistant strains of fungi. This suggests potential applications in treating fungal infections where conventional therapies fail.

Case Study 2: Antitumor Activity

In another study, this compound was assessed for its antitumor properties. The compound showed promising results in inhibiting the growth of pancreatic cancer cells in vitro. The findings highlighted its potential as a lead compound for further development in cancer therapy.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoateContains multiple hydroxy and methoxy groupsAntimicrobial and antitumor activity
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochlorideBenzyloxy substituentPotentially enhanced biological activity
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylateThiophene ring presentExplored for pharmacological applications

Q & A

Q. What are the optimal synthetic conditions for Methyl 3-amino-5-methylbenzoate hydrochloride?

Methodology:

  • Reaction Setup : Use a hydrochloride salt-forming reaction under acidic conditions. For example, add hydrochloric acid (e.g., 4 M HCl in dioxane) to the free base precursor and stir at room temperature for 1–2 hours .

  • Purification : Concentrate the reaction mixture under reduced pressure, followed by recrystallization using ethanol or methanol to isolate the hydrochloride salt. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of HCl) .

  • Key Parameters :

    ParameterCondition
    SolventDioxane or ethanol
    TemperatureRoom temperature (20–25°C)
    Reaction Time1–2 hours
    Acid Concentration4 M HCl in dioxane

Q. What analytical techniques are recommended for structural and purity characterization?

Methodology:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR (DMSO-d6_6) to confirm proton environments. For example, aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl esters resonate near δ 3.8–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z corresponding to C10_{10}H12_{12}NO2+_2^+ (free base) and HCl adduct .

Q. What safety protocols are critical during handling?

Methodology:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose of as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does the hydrochloride salt form impact stability under varying storage conditions?

Methodology:

  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% relative humidity (ICH guidelines). Monitor via HPLC for purity loss or byproduct formation .
  • Moisture Sensitivity : Perform dynamic vapor sorption (DVS) to assess hygroscopicity. Hydrochloride salts often exhibit higher stability in dry environments compared to free bases .
  • Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B) and track degradation using NMR or MS to identify photolytic byproducts .

Q. How can contradictions in pharmacological activity data be resolved?

Methodology:

  • Dose-Response Analysis : Use in vitro assays (e.g., enzyme inhibition or cell viability) across a concentration range (1 nM–100 µM) to establish EC50_{50}/IC50_{50} values. Compare results with structurally similar compounds (e.g., 3-amino-5-hydroxybenzoate derivatives) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if discrepancies arise from rapid metabolism .
  • Species-Specific Effects : Test activity in multiple model organisms (e.g., murine vs. human cell lines) to identify interspecies variability .

Q. What experimental designs elucidate the compound’s mechanism of action?

Methodology:

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., receptors or enzymes) .
  • Gene Knockdown Models : Apply CRISPR/Cas9 to silence putative target genes in cell lines and observe rescue effects upon compound treatment .
  • Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., nitric oxide levels for vasodilation studies) using ELISA or colorimetric assays .

Q. What challenges arise in scaling up synthesis while maintaining yield?

Methodology:

  • Process Optimization : Use design of experiments (DoE) to evaluate factors like stirring rate, solvent volume, and HCl addition rate. Response surface methodology (RSM) can identify critical parameters .
  • Byproduct Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and minimize impurities .
  • Catalyst Efficiency : Screen alternative acid catalysts (e.g., H2_2SO4_4 vs. HCl) to improve reaction kinetics without compromising purity .

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